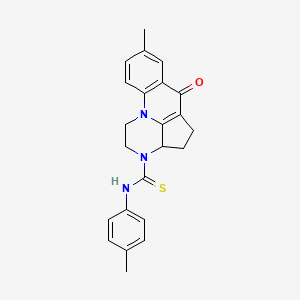
1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl (2,5-dioxopyrrolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate is a complex organic compound with the molecular formula C24H20N2O7S It is characterized by its unique structure, which includes a benzothiazine ring, a benzoyl group, and a pyrrolidinyl acetate moiety
Méthodes De Préparation
The synthesis of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate involves several steps. The key synthetic route typically includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminobenzenesulfonamide and an aldehyde.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Allylation: The allyl group is added through an allylation reaction using an allyl halide and a base.
Formation of the Pyrrolidinyl Acetate Moiety: The pyrrolidinyl acetate moiety is synthesized through a condensation reaction involving pyrrolidine and acetic anhydride.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester linkage and formation of corresponding acids and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl (2,5-dioxo-1-pyrrolidinyl)acetate can be compared with other similar compounds, such as:
- 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-chlorobenzoate
- 2-Allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-nitrobenzoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C24H20N2O7S |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C24H20N2O7S/c1-2-14-26-22(23(30)16-8-4-3-5-9-16)24(17-10-6-7-11-18(17)34(26,31)32)33-21(29)15-25-19(27)12-13-20(25)28/h2-11H,1,12-15H2 |
Clé InChI |
CUCNYPGTMCNUDK-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11592303.png)
![(2E)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11592313.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592318.png)
![2-(2-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11592329.png)
![5-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11592333.png)
![(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol](/img/structure/B11592336.png)
![4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11592339.png)
![(5Z)-3-Cyclohexyl-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11592341.png)
![6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11592355.png)
![2-methoxyethyl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592364.png)

![3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11592376.png)
![Ethyl 2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11592381.png)
![4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11592385.png)
